3-Amino-6-(propan-2-YL)-2H-pyran-2-one
Description
Historical Context and Evolution of 2H-Pyran-2-one Research
The 2H-pyran-2-one skeleton, a six-membered heterocyclic lactone, has been known for many years, but its extensive utilization in organic synthesis gained significant traction after 1960. researchgate.net Initially identified in various natural products, the chemistry of these α-pyrones has evolved substantially over time, driven by their inherent stability, distinct reactivity, and the accessibility of synthetic routes. researchgate.net Early research focused on the isolation and characterization of naturally occurring pyranones, which laid the groundwork for understanding their basic chemical properties.
As synthetic methodologies advanced, 2H-pyran-2-ones were recognized as critical intermediates for constructing a wide array of arenes and heteroarenes, finding applications in both pharmacology and materials science. researchgate.net The development of novel synthetic methods, ranging from classical condensations to modern catalytic reactions, has made a diverse range of substituted pyranones readily available for further investigation. mdpi.com This increased accessibility has fueled a deeper exploration of their chemical behavior and potential applications, cementing their role as a staple in the synthetic chemist's toolbox.
Structural Diversity and Importance of the 2H-Pyran-2-one Core in Heterocyclic Chemistry
The 2H-pyran-2-one ring is a privileged scaffold in chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. rsc.org This importance stems from its unique structural and electronic properties. The conjugated system within the ring, which includes an endocyclic oxygen atom and a lactone functionality, imparts a specific reactivity profile. researchgate.net
Reactivity and Versatility: The 2H-pyran-2-one nucleus possesses three electrophilic centers at positions C-2, C-4, and C-6, making it susceptible to nucleophilic attack. researchgate.netclockss.orgresearchgate.net This reactivity often leads to fascinating ring-transformation reactions, where the pyranone ring is skillfully converted into a variety of other carbocyclic and heterocyclic systems. clockss.orgresearchgate.net It can serve as a precursor for biologically significant heterocycles such as:
Pyridines
Pyrimidines
Quinolines
Isoquinolines
Pyrazoles
Pyrroles researchgate.netepa.gov
Furthermore, the diene system within the ring allows 2H-pyran-2-ones to participate in cycloaddition reactions, most notably the Diels-Alder reaction, providing access to complex polycyclic architectures. clockss.orgmdpi.com
Natural Occurrence and Biological Significance: The 2H-pyran-2-one motif is widely present in nature, found in isolated form or fused with other rings to create structures like coumarins and isocoumarins. researchgate.netepa.gov These natural products exhibit a broad spectrum of biological activities, including antifungal, antibiotic, cytotoxic, and neurotoxic effects. clockss.org The inherent bioactivity of this core has made its synthetic derivatives attractive targets for drug discovery and agrochemical research. nih.govekb.eg The diverse pharmacological profiles are a direct result of the various substitution patterns found on the pyranone ring, which modulate the molecule's physicochemical properties and target interactions. nih.govacs.org
The table below illustrates the versatility of the 2H-pyran-2-one core as a starting material for various heterocyclic systems.
| Starting Material Core | Reagent/Condition | Resulting Heterocycle |
| 2H-Pyran-2-one | Ammonia/Amines | Pyridone |
| 2H-Pyran-2-one | Hydrazine | Pyridazinone/Pyrazole (B372694) |
| 2H-Pyran-2-one | Hydroxylamine | Isoxazole |
| 3-Acylamino-2H-pyran-2-one | Acetylenedicarboxylates | Aminophthalate |
Rationale for In-depth Academic Investigation of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one and Related Derivatives
While extensive research exists for the broader class of 2H-pyran-2-ones, the specific derivative this compound represents a logical and compelling target for academic investigation. The rationale is built upon the established importance of the substituent groups at the C-3 and C-6 positions for modulating chemical reactivity and biological activity.
The Role of the 3-Amino Group: The presence of an amino group at the C-3 position significantly influences the electronic properties of the pyranone ring. It acts as an electron-donating group, which can activate the diene system for Diels-Alder reactions, making these compounds valuable precursors for highly substituted aromatic systems. mdpi.com Moreover, the amino group provides a key site for further functionalization and serves as a hydrogen bond donor, which can be crucial for interactions with biological targets. Research has shown that derivatives containing amino groups or related functionalities exhibit potent biological activities, including herbicidal and antimicrobial effects. mdpi.comsciencescholar.usresearchgate.net
The Influence of the 6-Alkyl Substituent: The substituent at the C-6 position plays a critical role in defining the steric and lipophilic character of the molecule. Systematic variation of this alkyl group is a classic strategy in medicinal and materials chemistry to fine-tune a compound's properties. For instance, research on 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives has demonstrated their potential as herbicides. mdpi.com The replacement of the methyl group with a larger, more lipophilic isopropyl group, as in this compound, is hypothesized to alter properties such as solubility, membrane permeability, and metabolic stability, which could lead to optimized or novel biological activities.
The table below presents a comparative view of different substituents at the C-6 position of the 2H-pyran-2-one ring and the context of their investigation.
| C-6 Substituent | Compound Class Context | Investigated Properties/Applications |
| Methyl | 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones | Herbicidal activity mdpi.comresearchgate.net |
| Polyfluoroalkyl | 3-Acylamino-6-polyfluoroalkyl-2H-pyran-2-ones | Synthetic methodology development mdpi.com |
| Aryl | 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles | Precursors for fused heterocycles (thieno[3,2-c]pyrans) nih.gov |
| Propan-2-yl (Isopropyl) | This compound | Hypothesized to modulate lipophilicity and steric profile for novel bioactivity |
Therefore, the in-depth academic investigation of this compound is driven by the potential to discover new chemical entities with unique properties. It represents a targeted exploration of the structure-activity relationships within the pharmacologically significant family of 3-amino-2H-pyran-2-ones, leveraging established chemical principles to design molecules with potentially enhanced or novel applications.
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-6-propan-2-ylpyran-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7-4-3-6(9)8(10)11-7/h3-5H,9H2,1-2H3 |
InChI Key |
XWVYZHBJKCCLJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)O1)N |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Pathways for 2h Pyran 2 One Derivatives
Ring Transformations and Molecular Rearrangements of the Pyranone Nucleus
The 2H-pyran-2-one ring is susceptible to various ring transformation and molecular rearrangement reactions, primarily initiated by nucleophilic attack. These transformations often lead to the formation of new carbocyclic or heterocyclic systems, highlighting the synthetic versatility of the pyranone scaffold.
The 2H-pyran-2-one ring system is known to undergo ring-opening reactions upon treatment with various nucleophiles. The presence of an amino group at the C-3 position and an isopropyl group at the C-6 position of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one influences the regioselectivity of the nucleophilic attack. Generally, nucleophiles can attack the electrophilic centers at C-2, C-4, and C-6 of the pyran-2-one ring.
The reaction of 2H-pyran-2-one derivatives with nitrogen-containing nucleophiles, such as amines and hydrazines, can lead to a variety of heterocyclic products. For instance, the interaction of substituted 2H-furo[3,2-b]pyran-2-ones with aliphatic amines can result in compounds bearing an exocyclic enamine moiety without recyclization of the pyranone ring. beilstein-journals.orgnih.gov However, when dinucleophiles like hydrazines are used, recyclization can occur, leading to the formation of new heterocyclic systems such as pyrazolones. beilstein-journals.orgnih.gov The outcome of the reaction is highly dependent on the nature of the nucleophile. beilstein-journals.orgnih.gov
A general mechanism for nucleophile-induced ring opening involves the initial attack of the nucleophile on one of the electrophilic carbons of the pyranone ring, leading to the opening of the lactone. The resulting intermediate can then undergo intramolecular cyclization to form a new ring system. For example, the reaction of 4-pyrone epoxides with amines leads to 3-amino-2-pyrones through a domino reaction involving Michael addition, double ring-opening, and deformylation.
The following table summarizes the general outcomes of nucleophile-induced reactions on pyran-2-one and related systems.
| Nucleophile | Pyran-2-one System | Reaction Type | Product Type |
| Aliphatic Amines | Substituted 2H-furo[3,2-b]pyran-2-ones | Condensation | Exocyclic Enamine |
| Hydrazines | Substituted 2H-furo[3,2-b]pyran-2-ones | Recyclization | Pyrazolones |
| Amines | 4-Pyrone Epoxides | Domino Reaction | 3-Amino-2-pyrones |
2H-Pyran-2-one derivatives can function as dienes in Diels-Alder [4+2] cycloaddition reactions, providing a powerful tool for the synthesis of highly substituted carbocyclic and heterocyclic compounds. The presence of the electron-donating amino group at the C-3 position of this compound is expected to enhance its reactivity as an electron-rich diene in normal-electron-demand Diels-Alder reactions.
Studies on 3-acylamino-2H-pyran-2-ones have demonstrated their utility as dienes in reactions with various dienophiles. mdpi.com For instance, the reaction of 3-acylamino-2H-pyran-2-ones with acetylenedicarboxylates leads to the formation of substituted 3-aminophthalates. mdpi.com This transformation proceeds through an initial [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction with the elimination of carbon dioxide to yield the aromatic product.
The general scheme for the Diels-Alder reaction of a 3-amino-2H-pyran-2-one derivative with an alkyne dienophile is as follows:
The regioselectivity of these reactions is influenced by the electronic nature of the substituents on both the diene and the dienophile. The amino group at C-3 directs the regioselectivity of the cycloaddition. The reaction can be performed under thermal conditions, and in some cases, the use of microwave irradiation can accelerate the reaction.
| Diene | Dienophile | Reaction Conditions | Product |
| 3-Acylamino-2H-pyran-2-one | Dialkyl Acetylenedicarboxylate | Thermal | Dialkyl 3-Acylaminophthalate |
Electrophilic and Nucleophilic Substitution Patterns on the Pyran-2-one Ring
The substitution pattern on the 2H-pyran-2-one ring is dictated by the electronic properties of the existing substituents. In this compound, the amino group is a strong activating group and is ortho-, para-directing for electrophilic substitution. The C-4 and C-5 positions are the most likely sites for electrophilic attack.
While specific studies on the electrophilic substitution of this compound are not extensively documented, related systems provide insights. For example, the synthesis of 2H-pyrano[3,2-c]pyridine derivatives from 5,6-disubstituted 3-benzoylamino-2H-pyran-2-ones involves transformations that suggest the reactivity of the pyranone ring towards electrophilic reagents.
Nucleophilic substitution reactions on the 2H-pyran-2-one ring are also possible, particularly at positions that are activated by electron-withdrawing groups. The lactone carbonyl group at C-2 makes this position susceptible to nucleophilic attack, often leading to ring opening as discussed previously. However, nucleophilic aromatic substitution (SNAr) could potentially occur at positions bearing a suitable leaving group, activated by the ring's electron-withdrawing character.
Amine Exchange and Related Chemical Transformations
Amine exchange reactions are a known transformation for certain amino-substituted heterocyclic compounds. In the context of 3-amino-2H-pyran-2-one derivatives, the amino group at the C-3 position can potentially be displaced by another amine under appropriate conditions.
A study on pyranone derivatives has shown that a primary amine can undergo an aza-Michael addition to the α,β-unsaturated carbonyl moiety, leading to the expulsion of a disubstituted amine, resulting in an amine exchange reaction. researchgate.net For example, the reaction of a 2-(dimethylamino)chromone-3-aldehyde with tri- or pentamethylenediamine results in the replacement of the dimethylamino group. researchgate.net This type of reactivity suggests that this compound could undergo similar amine exchange reactions, providing a route to further functionalize the C-3 position.
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms and understanding the reactivity of organic molecules. amrita.eduresearchgate.netmdpi.comresearchgate.netrsc.org For 2H-pyran-2-one derivatives, computational studies have been employed to investigate various aspects of their chemical behavior.
DFT calculations can provide insights into the global and local reactivity properties of molecules through descriptors such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). amrita.edumdpi.com These calculations help in identifying the most reactive sites for both electrophilic and nucleophilic attacks. For instance, in a computational study of 2H-pyran-2-one analogues, the nitrogen atom and benzene (B151609) rings were identified as important molecular sites. amrita.edumdpi.com
In the context of Diels-Alder reactions, computational studies have been used to analyze the reaction mechanism, including the nature of the transition states. researchgate.net These studies can distinguish between concerted and stepwise mechanisms and explain the observed regioselectivity and stereoselectivity. For the reaction of 2H-pyran-2-ones with alkynes, DFT studies have supported a polar and asynchronous two-step mechanism. researchgate.net The introduction of different substituents on the dienophile can shift the mechanism towards a more synchronous concerted pathway. researchgate.net
The following table summarizes key parameters often investigated in computational studies of 2H-pyran-2-one reactivity.
| Computational Method | Investigated Property | Application |
| DFT (e.g., B3LYP) | Molecular Electrostatic Potential (MEP) | Prediction of electrophilic and nucleophilic attack sites. |
| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Analysis of reactivity in cycloaddition reactions. |
| DFT | Transition State Analysis | Elucidation of reaction mechanisms (concerted vs. stepwise). |
| MD Simulations | Interaction with Solvents | Understanding solvent effects on reactivity and stability. amrita.edumdpi.com |
Theoretical and Computational Investigations of 3 Amino 6 Propan 2 Yl 2h Pyran 2 One and Analogues
Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock (HF) Methods)
Quantum chemical calculations are fundamental to modern chemical research, providing a framework for predicting molecular properties from first principles. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio methods. DFT, in particular, has become a standard approach due to its favorable balance of computational cost and accuracy in describing electron correlation. osaka-u.ac.jp The B3LYP functional combined with a basis set like 6-311G(d,p) is commonly employed for such studies on pyran derivatives. researchgate.netmaterialsciencejournal.org These calculations are instrumental in determining optimized geometries, electronic properties, and reactivity patterns of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, which contains a rotatable isopropyl group, conformational analysis is crucial for identifying the various stable conformers and their relative energies.
Interactive Data Table: Predicted Relative Energies of this compound Conformers
| Conformer | Key Dihedral Angle (C5-C6-C(isopropyl)-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Conformer A (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |
| Conformer B | +60° (syn-clinal) | 1.52 | 12.3 |
| Conformer C | -60° (syn-clinal) | 1.52 | 12.3 |
Note: The data in this table is illustrative and based on typical findings for molecules with similar structural features.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map plots the electrostatic potential onto the molecule's electron density surface. For this compound, regions of negative potential (typically colored red) are expected around the carbonyl oxygen and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are generally found around the amino hydrogens, suggesting sites for nucleophilic interaction.
To provide a more quantitative prediction of reactivity, local reactivity descriptors derived from conceptual DFT are employed. researchgate.netnih.gov These include the Fukui function, which identifies the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack, and local softness. arxiv.org These descriptors help pinpoint specific atoms within the molecule that are most likely to participate in chemical reactions. For instance, analysis of these descriptors can differentiate the reactivity of the carbonyl oxygen versus the amino nitrogen.
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates where the molecule is most likely to react. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyran ring, while the LUMO is likely concentrated on the electron-deficient carbonyl group.
Interactive Data Table: Calculated FMO Properties for a 2-Aminopyran-2-one Analogue
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.58 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | 4.67 | Indicates high kinetic stability and low reactivity. |
Note: The data is based on representative values for similar heterocyclic systems and serves as an illustration.
Tautomerism, the interconversion of structural isomers through proton migration, is a key aspect of the chemistry of many heterocyclic compounds. nih.govmdpi.com this compound can potentially exist in several tautomeric forms, including amino-imino and keto-enol forms. libretexts.org The relative stability of these tautomers is dictated by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. libretexts.orgnih.gov
Quantum chemical calculations are highly effective in determining the energies of different tautomers and the activation barriers for their interconversion. This allows for the prediction of the predominant tautomeric form under physiological conditions. For related pyran-2,4-dione systems, studies have shown that the keto-enamine tautomer is often stabilized by a strong intramolecular hydrogen bond. nih.gov Computational analysis can also model the pathway for excited-state intramolecular proton transfer (ESIPT), a process crucial in photochemistry where a proton moves to a new position within the molecule upon photoexcitation. researchgate.net
Molecular Dynamics (MD) Simulations for Investigating Dynamic Molecular Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes on a timescale from picoseconds to microseconds.
Theoretical Spectroscopic Predictions and Validation
Computational methods are widely used to predict various types of molecular spectra, including infrared (IR) and UV-Visible spectra. odu.edu By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of specific vibrational bands to functional groups.
Similarly, Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. materialsciencejournal.orgmdpi.com Comparing the calculated λmax values with experimental spectra helps to validate the computational model and provides a deeper understanding of the electronic transitions responsible for the molecule's color and photophysical properties.
Interactive Data Table: Comparison of Theoretical and Experimental Vibrational Frequencies for a Pyran-2-one Analogue
| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|---|
| N-H Asymmetric Stretch | Amino (-NH2) | 3450 | 3445 |
| N-H Symmetric Stretch | Amino (-NH2) | 3360 | 3352 |
| C=O Stretch | Carbonyl (Lactone) | 1715 | 1708 |
| C=C Stretch | Pyran Ring | 1650 | 1645 |
Note: Calculated frequencies are often scaled to better match experimental values. The data presented is representative of typical agreement found in such studies.
Calculation of Vibrational Frequencies (IR, Raman)
The vibrational spectra of a molecule, observed experimentally through Infrared (IR) and Raman spectroscopy, provide a unique fingerprint corresponding to its structural features. Computational methods, particularly DFT, are widely used to calculate these vibrational frequencies with a high degree of accuracy. For heterocyclic compounds like pyran-2-one derivatives, these calculations are invaluable for assigning specific vibrational modes to the observed spectral bands. scifiniti.comredalyc.org
The standard approach involves optimizing the molecular geometry of this compound using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p). researchgate.netresearchgate.net Following optimization, the harmonic vibrational frequencies are calculated. These theoretical frequencies often systematically deviate from experimental values due to the harmonic approximation and basis set limitations. To improve agreement, they are typically scaled using a uniform scaling factor. redalyc.org The Potential Energy Distribution (PED) is then analyzed to provide a detailed assignment of each vibrational mode, linking the calculated frequencies to specific molecular motions like stretching, bending, or torsion of functional groups. researchgate.net
Table 1: Illustrative Vibrational Mode Assignments for this compound (Note: The following assignments are based on characteristic frequency ranges for similar functional groups. Precise values for the title compound would require a specific computational study.)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric Stretch | N-H (Amino group) | 3400-3200 |
| Stretching | C-H (Aliphatic) | 3000-2850 |
| Stretching | C=O (Lactone) | 1750-1700 |
| Bending | N-H (Amino group) | 1650-1580 |
| Stretching | C=C (Pyran ring) | 1600-1475 |
| Bending | C-H (Aliphatic) | 1465-1370 |
| Stretching | C-O (Lactone) | 1260-1000 |
Prediction of UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)
The electronic absorption properties of a molecule, which govern its color and interaction with light, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comscispace.com
For this compound, TD-DFT calculations would be performed on the previously optimized ground-state geometry. researchgate.net The output provides key information such as the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the specific molecular orbitals involved in the electronic transition (e.g., HOMO to LUMO). mdpi.com These calculations can be performed in the gas phase or by incorporating a solvent model to simulate more realistic experimental conditions. mdpi.com The analysis of the orbitals involved helps to characterize the nature of the transitions, such as n → π* or π → π*.
Table 2: Predicted Electronic Absorption Properties of this compound via TD-DFT (Note: This table illustrates the typical output of a TD-DFT calculation. Specific values are placeholders and would need to be determined by a dedicated computational study.)
| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| [Calculated Value] | [Calculated Value] | [Calculated Value] | HOMO → LUMO | π → π |
| [Calculated Value] | [Calculated Value] | [Calculated Value] | HOMO-1 → LUMO | π → π |
| [Calculated Value] | [Calculated Value] | [Calculated Value] | HOMO → LUMO+1 | n → π* |
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis
NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR isotropic shielding constants. researchgate.net
The GIAO method is typically employed within the DFT framework on the optimized molecular structure. The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them to the shielding constant of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. ucl.ac.uk Comparing the computed chemical shifts with experimental data helps to confirm structural assignments and understand how the electronic environment influences each nucleus.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: This table illustrates the expected format for reporting computationally derived NMR data relative to TMS. The values are representative and require a specific GIAO/DFT calculation for the title compound.)
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
| ¹³C | C2 (C=O) | [Calculated Value, ~160-170] |
| ¹³C | C6 | [Calculated Value] |
| ¹³C | C3 (C-NH₂) | [Calculated Value] |
| ¹H | H (NH₂) | [Calculated Value] |
| ¹H | H (CH, propan-2-yl) | [Calculated Value] |
| ¹H | H (CH₃, propan-2-yl) | [Calculated Value] |
Assessment of Non-Linear Optical (NLO) Properties through First-Principles Calculations
Organic molecules with specific electronic features, such as donor-acceptor groups connected by a π-conjugated system, can exhibit significant non-linear optical (NLO) properties. These properties are of great interest for applications in photonics and optoelectronics. nih.gov First-principles calculations, primarily using DFT, are employed to compute the key parameters that define a molecule's NLO response. researchgate.net
The essential properties calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of a strong second-order NLO response. For molecules like this compound, the amino group can act as an electron donor and the pyran-2-one ring as part of the π-system and acceptor moiety. The calculated NLO properties are often compared to those of a standard reference material like urea (B33335) to gauge their potential for NLO applications. researchgate.net
Table 4: Calculated Non-Linear Optical (NLO) Properties for this compound (Note: This table shows the parameters evaluated in a typical NLO properties calculation. The values are for illustrative purposes only and would need to be computed for the specific molecule.)
| Property | Parameter | Calculated Value |
| Dipole Moment | μ (Debye) | [Calculated Value] |
| Mean Polarizability | α (esu) | [Calculated Value] |
| First Hyperpolarizability | β (esu) | [Calculated Value] |
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity of a molecule in solution. For 3-Amino-6-(propan-2-YL)-2H-pyran-2-one, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) is employed to assign every proton and carbon signal.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the isopropyl group—a doublet for the two methyl groups and a septet for the methine proton. Additionally, signals corresponding to the vinylic protons on the pyranone ring and the protons of the amino group would be visible. The ¹³C NMR spectrum provides complementary information, revealing signals for the carbonyl carbon of the lactone, the sp² hybridized carbons of the pyran ring, and the sp³ carbons of the isopropyl substituent.
2D NMR experiments establish correlations between these nuclei.
COSY (Correlation Spectroscopy) identifies proton-proton couplings, confirming the connectivity within the isopropyl group and the pyran ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon based on its attached proton's signal.
| Predicted NMR Data for this compound | |
| Atom | Predicted ¹H Chemical Shift (δ, ppm) |
| -CH(CH₃)₂ | ~ 2.5 - 3.0 (septet) |
| -CH(CH₃)₂ | ~ 1.1 - 1.3 (doublet) |
| H-4 | ~ 5.8 - 6.0 (doublet) |
| H-5 | ~ 6.9 - 7.2 (doublet) |
| -NH₂ | ~ 4.5 - 5.5 (broad singlet) |
| Atom | Predicted ¹³C Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~ 160 - 165 |
| C-3 (-C-NH₂) | ~ 145 - 150 |
| C-4 | ~ 90 - 95 |
| C-5 | ~ 135 - 140 |
| C-6 | ~ 155 - 160 |
| -CH(CH₃)₂ | ~ 30 - 35 |
| -CH(CH₃)₂ | ~ 20 - 25 |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. These two methods are complementary; FT-IR spectroscopy measures the absorption of infrared light by polar bonds, while Raman spectroscopy measures the scattering of light from nonpolar bonds.
For this compound, the key functional groups give rise to distinct vibrational bands:
N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Vibrations from the sp³ hybridized C-H bonds of the isopropyl group appear just below 3000 cm⁻¹, while the sp² C-H bonds on the pyran ring appear just above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the α,β-unsaturated lactone is expected in the range of 1700-1740 cm⁻¹.
C=C Stretching: The carbon-carbon double bonds within the pyran ring will produce characteristic bands in the 1600-1680 cm⁻¹ region.
C-O Stretching: The C-O-C stretching of the lactone ring typically appears in the 1050-1250 cm⁻¹ region.
The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional moieties.
| Characteristic Vibrational Frequencies | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (sp²) | 3000 - 3100 |
| C-H stretch (sp³) | 2850 - 3000 |
| C=O stretch (lactone) | 1700 - 1740 |
| C=C stretch (alkene) | 1600 - 1680 |
| N-H bend (amine) | 1580 - 1650 |
| C-O stretch (lactone) | 1050 - 1250 |
High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and, consequently, the elemental formula of a compound. For this compound (C₉H₁₃NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming its elemental composition.
Beyond molecular weight confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation of this compound could proceed through several predictable pathways:
Loss of the Isopropyl Group: Cleavage of the bond between the pyran ring and the isopropyl group would result in a fragment ion corresponding to the loss of a C₃H₇• radical.
Loss of Carbon Monoxide: Lactones are known to undergo fragmentation by losing a neutral molecule of carbon monoxide (CO).
Retro-Diels-Alder Reaction: The pyran ring could undergo a retro-Diels-Alder cleavage, leading to characteristic fragments.
Analyzing these fragmentation pathways helps to piece together the molecular structure, corroborating the assignments made by NMR.
| Predicted Mass Spectrometry Data | |
| Ion/Fragment | Description |
| [C₉H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| [M - C₃H₇]⁺ | Loss of the isopropyl radical |
| [M - CO]⁺ | Loss of a neutral carbon monoxide molecule |
Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination
Single Crystal X-ray Diffraction (XRD) provides the most definitive structural information for crystalline solids. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.
For this compound, an XRD analysis would confirm the planarity or conformation of the pyran-2-one ring, which in similar structures can adopt a flattened-boat conformation. Furthermore, it would reveal the solid-state packing arrangement and identify key intermolecular interactions, such as hydrogen bonds. The amino group is a potent hydrogen bond donor, and it is expected to form N-H···O hydrogen bonds with the carbonyl oxygen of neighboring molecules, potentially leading to the formation of dimers or extended chain-like structures in the crystal lattice. This information is invaluable for understanding the supramolecular chemistry of the compound.
UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing molecules containing chromophores—parts of a molecule that absorb light. The α,β-unsaturated lactone system in this compound constitutes a conjugated chromophore.
The spectrum is expected to show absorptions corresponding to:
π → π transitions:* These high-intensity absorptions arise from the promotion of electrons within the conjugated π-system of the pyran-2-one ring.
n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) into an anti-bonding π* orbital.
The position of the maximum absorbance (λ_max) is sensitive to the molecular structure and solvent. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted pyran-2-one ring.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystalline States
Derived from the data obtained by X-ray crystallography, Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the crystal packing forces.
H···H contacts: Typically representing the largest percentage of the surface due to the abundance of hydrogen atoms.
O···H/H···O contacts: These represent the strong N-H···O hydrogen bonds formed between the amino group and the carbonyl oxygen.
C···H/H···C contacts: Indicative of weaker C-H···π or van der Waals interactions.
N···H/H···N contacts: Corresponding to hydrogen bonds or other close contacts involving the nitrogen atom.
This quantitative analysis provides deep insight into the nature and relative importance of the forces governing the supramolecular assembly of the molecule in the solid state.
| Representative Hirshfeld Surface Interaction Contributions | |
| Interaction Type | Typical Percentage Contribution |
| H···H | 30 - 50% |
| O···H / H···O | 20 - 30% |
| C···H / H···C | 10 - 20% |
| N···H / H···N | 10 - 15% |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Substituent Effects on the Pyranone Ring with Chemical Reactivity Profiles
The reactivity of the 2H-pyran-2-one core is significantly influenced by the electronic nature of its substituents. The pyran-2-one system contains a conjugated diene and an ester functionality, making it susceptible to various reactions, including cycloadditions and nucleophilic attacks. The substituents at the 3- and 6-positions, an amino group and an isopropyl group respectively, play a crucial role in modulating the electron density and steric accessibility of the ring, thereby dictating its chemical behavior.
Substituents on a heterocyclic ring can either activate or deactivate it towards certain reactions by donating or withdrawing electron density. lumenlearning.comstpeters.co.in Electron-donating groups (EDGs) increase the nucleophilicity of the ring, making it more reactive towards electrophiles, while electron-withdrawing groups (EWGs) decrease its nucleophilicity and can make certain positions more susceptible to nucleophilic attack.
| Substituent at C3 | Substituent at C6 | Expected Effect on Ring Reactivity (towards Electrophiles) | Rationale |
| -NH2 (Amino) | -CH(CH3)2 (Isopropyl) | Activating | The amino group is a strong electron-donating group (+R effect), increasing the ring's nucleophilicity. The isopropyl group is a weak electron-donating group (+I effect). |
| -NO2 (Nitro) | -CH(CH3)2 (Isopropyl) | Deactivating | The nitro group is a strong electron-withdrawing group (-R, -I effects), decreasing the ring's nucleophilicity. |
| -OH (Hydroxyl) | -CH(CH3)2 (Isopropyl) | Activating | The hydroxyl group is an electron-donating group (+R effect). |
| -CHO (Formyl) | -CH(CH3)2 (Isopropyl) | Deactivating | The formyl group is an electron-withdrawing group (-R, -I effects). |
This table presents a predictive analysis based on established principles of substituent effects in organic chemistry.
Modulating Electronic and Steric Effects of the Isopropyl Group and 3-Amino Moiety on Chemical Transformations
The isopropyl group at the 6-position and the amino group at the 3-position have distinct electronic and steric contributions that influence the chemical transformations of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one.
Electronic Effects:
3-Amino Group: As a potent electron-donating group, the amino moiety significantly enhances the electron density of the pyranone ring. This electronic enrichment facilitates reactions with electrophiles and can influence the regioselectivity of such reactions. The increased nucleophilicity can also affect the reactivity of the lactone carbonyl group.
Steric Effects:
6-Isopropyl Group: The isopropyl group is sterically bulky. Its presence at the C6 position can hinder the approach of reactants to this side of the molecule. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For instance, in cycloaddition reactions, the dienophile might preferentially approach from the less hindered face of the pyranone ring. mdpi.com
The combined electronic and steric effects of these two groups are summarized in the table below:
| Functional Group | Position | Electronic Effect | Steric Effect | Impact on Chemical Transformations |
| 3-Amino | C3 | Strong Electron-Donating (+R > -I) | Moderate | Activates the ring for electrophilic attack; directs substitution patterns. |
| 6-Isopropyl | C6 | Weak Electron-Donating (+I) | High | Can hinder reactions at or near the C6 position; influences regioselectivity and stereoselectivity. |
This table provides a qualitative assessment of the electronic and steric effects based on the functional groups present in the molecule.
SAR in Modulating Biological Activity, Emphasizing Rational Molecular Design Principles
The principles of rational molecular design are crucial for optimizing the biological activity of a lead compound like this compound. This involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. The 3-amino and 6-isopropyl groups are key pharmacophoric features that can be modified to probe the structure-activity relationship. nih.govresearchgate.net
The 2-amino-3-cyano-4H-pyran scaffold, which is structurally related, has been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects. nih.govsciencescholar.us This suggests that the aminopyranone core can serve as a valuable template for drug discovery.
Role of the 3-Amino Group: The amino group can act as a hydrogen bond donor and acceptor, which is often critical for binding to biological targets such as enzymes or receptors. Modifications to this group, such as acylation or alkylation, can significantly impact binding affinity and selectivity.
Role of the 6-Isopropyl Group: The isopropyl group is a hydrophobic moiety that can engage in van der Waals interactions within a protein's binding pocket. The size and shape of this group can be crucial for achieving a complementary fit with the target. Varying the size of the alkyl group at the 6-position can be a strategy to optimize these hydrophobic interactions.
The following table illustrates hypothetical modifications and their potential impact on biological activity based on rational design principles:
| Modification | Rationale for Modification | Potential Impact on Biological Activity |
| Acylation of the 3-amino group | To introduce different functional groups and alter hydrogen bonding capacity. | May enhance or decrease binding affinity depending on the specific interactions with the target. |
| Replacement of the 6-isopropyl group with other alkyl or aryl groups | To probe the size and nature of the hydrophobic pocket in the biological target. | Could improve binding affinity through enhanced hydrophobic interactions or introduce steric clashes. |
| Introduction of a substituent at the C4 or C5 position | To explore additional interaction points with the biological target. | May lead to the discovery of new interactions that enhance potency and selectivity. |
This table outlines potential molecular modifications and their expected outcomes in the context of rational drug design for therapeutic applications.
Investigations into the Biological Activity Mechanisms of 3 Amino 6 Propan 2 Yl 2h Pyran 2 One in Vitro Focus
In Vitro Antimicrobial and Antifungal Activity Mechanisms
The 2H-pyran-2-one scaffold is a core component of many compounds exhibiting significant antimicrobial and antifungal properties. nanobioletters.com The α,β-unsaturated ketone (enone) system within the pyran-one ring is considered essential for this activity. nih.gov Research into various pyran derivatives suggests that their mechanism of action is multifaceted. For instance, some benzochromene derivatives demonstrate antimicrobial effects by targeting and reversing bacterial multidrug resistance. nih.gov
In the context of antifungal activity, pyran-based structures are often investigated for their ability to disrupt essential fungal cellular processes. The primary mechanism involves the inhibition of key enzymes required for fungal survival, leading to fungistatic or fungicidal outcomes. mdpi.com This inhibition disrupts the integrity of the fungal cell membrane, a critical barrier for the pathogen. mdpi.com
Mechanistic Insights into Enzyme Inhibition (e.g., Lanosterol-14α-demethylase)
A primary target for many antifungal agents, including those with a heterocyclic structure similar to pyran-2-one, is the enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51. mdpi.comnih.gov This enzyme is a crucial component in the biosynthetic pathway of ergosterol, the main sterol in fungal cell membranes that serves a similar function to cholesterol in animal cells. mdpi.com
The inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol. mdpi.comnih.gov This disruption has two major consequences: it depletes the levels of ergosterol, which increases the permeability of the fungal membrane, and it leads to the accumulation of toxic sterol intermediates. mdpi.com This dual effect compromises the structural integrity and function of the cell membrane, ultimately inhibiting fungal growth. mdpi.com Dual inhibitors that target both lanosterol 14α-demethylase and other fungal enzymes, such as histone deacetylase, represent a promising strategy to combat drug-resistant fungal strains like Candida albicans. nih.gov
In Vitro Antitumor and Cytotoxic Activity Mechanisms
Derivatives containing the pyran-2-one and related pyran scaffolds have been extensively studied for their potential as anticancer agents, demonstrating a variety of mechanisms to inhibit tumor cell growth and induce cell death. nih.govresearchgate.net One of the key mechanisms observed is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com Studies on 6-acrylic phenethyl ester-2-pyranone derivatives show that they can trigger apoptosis by activating key executioner proteins like caspase-3, which in turn cleaves other proteins such as PARP, leading to DNA degradation and cell death. nih.gov For some related amino-purine derivatives, this apoptotic process is initiated via the intrinsic mitochondrial pathway. mdpi.com
Another significant mechanism of action is the interaction with DNA and associated enzymes. Certain pyrano[3,2-c]quinoline compounds, which feature a pyran ring, have shown the ability to intercalate into the DNA-topoisomerase complex, disrupting DNA replication and repair processes in cancer cells. scirp.orgscirp.org Additionally, pyran derivatives can act as growth inhibitors by inducing cell cycle arrest, which halts the proliferation of cancer cells. scirp.org
Studies on In Vitro Cell Line Specificity and Selective Toxicity
A critical aspect of anticancer drug development is selective toxicity—the ability of a compound to kill cancer cells while sparing normal, healthy cells. Numerous in vitro studies have evaluated pyran-based compounds against a wide array of human cancer cell lines to determine their efficacy and specificity.
These studies often include normal cell lines to assess selectivity. For example, certain 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives showed potent activity against cancer cells but had negligible effects on normal human foetal lung (HFL-1) and diploid fibroblast (WI-38) cell lines. nih.gov Similarly, a pyranoquinolone derivative was found to be more cytotoxic to lung cancer cells (A549) than to normal WI38 cells, resulting in a favorable selectivity index. nih.gov This differential effect is a highly desirable feature for a potential therapeutic agent. mdpi.com
| Compound Class / Derivative | Cancer Cell Lines Tested | Normal Cell Lines Tested | Key Findings |
|---|---|---|---|
| Pyrano[3,2-c]quinoline-2,5-diones | Ehrlich Ascites Carcinoma (EAC), Hep-G2 (Liver), MCF-7 (Breast) | Not specified | Showed significant cytotoxic activity against all tested cancer cell lines. scirp.orgscirp.org |
| 6-Acrylic Phenethyl Ester-2-pyranones | HeLa (Cervical), C6 (Glioma), MCF-7 (Breast), A549 (Lung), HSC-2 (Oral) | Not specified | Exhibited moderate to potent cytotoxic activity; HeLa cells showed higher sensitivity. nih.gov |
| 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromenes | MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver) | HFL-1 (Lung), WI-38 (Fibroblast) | Potent activity against cancer cells with negligible activity against the two normal cell lines. nih.gov |
| Pyrano[3,2-c]quinoline-3-carboxylates | A549 (Lung) | WI38 (Fibroblast) | The most active derivative showed lower cytotoxicity against normal cells, with a selectivity index of 1.23. nih.gov |
| A-azepane triterpenoids | A2780 (Ovarian), FaDu (Pharynx), A375 (Melanoma) | NIH 3T3 (Fibroblast) | One compound was significantly less cytotoxic to non-malignant fibroblasts, resulting in a selectivity factor of ~3. mdpi.com |
Molecular Docking and In Silico Target Interaction Studies to Elucidate Mechanisms
To better understand how these compounds work at a molecular level, researchers employ computational methods like molecular docking and in silico simulations. These techniques predict how a molecule might bind to a specific biological target, such as an enzyme or protein, and can help elucidate its mechanism of action.
For instance, molecular docking studies on 3-amino pyranoquinolinone derivatives suggested that they can fit into the DNA-topoisomerase complex, achieving energetically favorable binding modes that support their function as intercalating agents. scirp.orgscirp.org In other studies, docking simulations have been used to model the interaction of heterocyclic compounds with the active site of enzymes like lanosterol 14-α-demethylase, providing insights into their antifungal activity. nih.gov These in silico approaches are invaluable for rational drug design, helping to optimize compound structures for better efficacy and target specificity. nih.govnih.gov
In Vitro Antioxidant Activity Mechanisms
Antioxidants protect cells from damage caused by oxidative stress, which results from an imbalance of reactive oxygen species (ROS). mdpi.com The antioxidant potential of compounds is often evaluated through in vitro assays that measure their ability to neutralize free radicals. Common mechanisms by which antioxidants exert their effects include hydrogen atom transfer, single electron transfer, and metal chelation. nih.gov
Derivatives of 2-amino-4H-chromene, which share a similar pyran ring structure, have been assessed for their antioxidant capabilities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nanobioletters.com In this test, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured to quantify the scavenging activity. mdpi.com Other assays may measure the ability to scavenge different types of radicals, such as superoxide (B77818) or hydroxyl radicals, providing a broader picture of a compound's antioxidant profile. mdpi.comnih.gov
Enzyme Inhibition Studies (e.g., Alpha Amylase, EGFR Tyrosinase Kinase) in In Vitro Systems
Beyond the targets mentioned above, the pyran scaffold is explored for its potential to inhibit other enzymes relevant to various diseases.
Alpha-Amylase Inhibition: Alpha-amylase is a key enzyme in the digestive system that breaks down starches into simpler sugars. nih.gov Inhibiting this enzyme can slow carbohydrate digestion and reduce the absorption of glucose, which is a therapeutic strategy for managing post-meal high blood sugar (postprandial hyperglycemia) in type 2 diabetes. nih.govbrieflands.com Various natural and synthetic compounds, including heterocyclic structures, are investigated as alpha-amylase inhibitors, which act by blocking the active sites of the enzyme. nih.govmdpi.com
EGFR Tyrosine Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a protein that plays a key role in cell growth and proliferation. mdpi.com In many types of cancer, EGFR is mutated or overexpressed, leading to uncontrolled cell division. EGFR tyrosine kinase inhibitors (TKIs) are a class of anticancer drugs that block the signaling pathways responsible for this proliferation. nih.govnih.gov These inhibitors work by binding to the kinase domain of the EGFR, preventing its activation. mdpi.commdpi.com The development of pyran-based compounds as potential EGFR-TKIs represents a promising avenue in cancer research.
Molecular Interactions with Biological Macromolecules (e.g., DNA/RNA, proteins)
The in vitro investigation into the biological activity of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one and its derivatives often involves elucidating their interactions with biological macromolecules. While specific experimental data on the direct binding of this compound to proteins or nucleic acids are not extensively available in the current literature, computational studies, particularly molecular docking, have provided significant insights into the potential interaction mechanisms of the broader pyran-2-one class of compounds with various protein targets. These studies are instrumental in predicting the binding modes and affinities, thereby guiding further experimental research.
Research into the molecular interactions of pyran-2-one derivatives has primarily focused on their potential as inhibitors of various enzymes. Molecular docking studies have been employed to understand how these compounds fit into the active sites of target proteins and the nature of the forces that stabilize the ligand-protein complex. For instance, various pyran-2-one derivatives have been docked against protein targets to explore their anticancer potential. researchgate.net
In silico molecular docking studies on a series of 2H-pyran-2-one analogues have been conducted to investigate their pharmaceutical importance. mdpi.com These computational approaches help in understanding the binding modes of these molecules against specific enzymes. For example, certain pyran, pyridine (B92270), and pyrazole (B372694) derivatives have been subjected to molecular docking studies to evaluate their anti-inflammatory potential by targeting the COX-2 enzyme. nih.gov The results from these studies often reveal favorable binding energies and identify key amino acid residues involved in the interaction. nih.gov
Furthermore, pyrano[2,3-c]pyrazole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 3CL protease through molecular docking. nanobioletters.com These studies highlight the importance of hydrogen bonding and other non-covalent interactions in the stabilization of the complex between the pyran-based compound and the viral protease. nanobioletters.com Similarly, novel pyrano[3,2-c]pyridine derivatives have been designed, synthesized, and their cytotoxic effects have been rationalized through docking studies with targets like EGFR and VEGFR-2. ekb.eg
While direct experimental evidence for the interaction of this compound with DNA or RNA is scarce, the general principles of small molecule-nucleic acid interactions can be considered. The planarity of the pyran-2-one ring system could potentially allow for intercalative binding between the base pairs of DNA, a common interaction mode for many flat aromatic molecules. nih.gov Additionally, the amino group and other substituents on the pyran ring could form hydrogen bonds with the phosphate (B84403) backbone or the bases in the major or minor grooves of DNA. mdpi.comnih.gov However, without specific studies, these remain hypothetical modes of interaction.
The following table summarizes the findings from molecular docking studies on various pyran-2-one derivatives, providing insights into their potential interactions with protein targets.
| Derivative Class | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues & Interaction Type |
| Pyrano[2,3-c]pyrazoles | SARS-CoV-2 3CL Protease (6LU7) | Autodock Vina | -6.2 | Cys145, Ser144, Gly143 (Hydrogen Bonds) nanobioletters.com |
| Pyridine/Pyran Derivatives | Cyclooxygenase-2 (COX-2) | PyRx-0.8 | -9.8 to -10.9 | Not specified |
| Pyrano[3,2-c]pyridine | EGFR (1M17) | Not specified | Not specified | Not specified |
| Pyrano[3,2-c]pyridine | VEGFR-2 (4ASD) | Not specified | Not specified | Not specified |
Non Medical Applications and Materials Science Relevance
Role as Versatile Building Blocks in Advanced Organic Synthesis
The 2H-pyran-2-one framework, especially when functionalized with an amino group, is a powerful scaffold in synthetic chemistry. researchgate.netumich.edu The presence of multiple reactive sites allows for complex molecular transformations, making compounds like 3-Amino-6-(propan-2-YL)-2H-pyran-2-one highly sought-after building blocks.
Precursors for the Construction of Diverse Heterocyclic and Carbocyclic Systems
The pyran-2-one ring is susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement reactions that yield a wide array of different heterocyclic structures. researchgate.net The amino group at the 3-position further enhances the synthetic utility, opening up additional pathways for molecular diversification. researchgate.net
Key transformations include:
Reaction with N-Nucleophiles: Amines, hydrazines, and other nitrogen-based nucleophiles can react with the pyranone core to produce highly substituted pyridones, pyrazoles, pyrimidines, and other nitrogen-containing heterocycles. researchgate.net These reactions are fundamental in medicinal chemistry and materials science for creating novel molecular frameworks.
Diels-Alder Reactions: The pyranone ring can act as a diene in [4+2] cycloaddition reactions, providing a route to complex bicyclic and carbocyclic systems. researchgate.net
Rearrangements: Under thermal or acidic conditions, aminopyranones can be transformed into substituted anilines, biphenyls, and other aromatic compounds. researchgate.net
The versatility of the aminopyranone core as a synthetic precursor is summarized in the table below.
| Reactant Class | Resulting Heterocyclic System | Reaction Type |
|---|---|---|
| Ammonia / Amines | Pyridones, Pyridines | Ring Opening / Rearrangement |
| Hydrazines | Pyrazoles, Pyridazines | Ring Opening / Rearrangement |
| Hydroxylamine | Isoxazoles | Ring Opening / Rearrangement |
| Amidines / Guanidine | Pyrimidines | Cyclocondensation |
| Dienophiles (e.g., Maleimides) | Bicyclo[2.2.2]octenes | Diels-Alder Cycloaddition |
Synthesis of Donor-Acceptor (D-A) Fluorophores and Organic Electronic Materials
The intrinsic molecular structure of this compound features a potent electron-donating amino group (-NH2) conjugated with an electron-accepting pyranone carbonyl system. This arrangement creates a classic donor-acceptor (D-A) architecture, which is the foundation for many modern functional organic materials. nih.gov
Upon absorption of light, these molecules exhibit intramolecular charge transfer (ICT), a phenomenon that is crucial for fluorescence and other photophysical properties. nih.gov By chemically modifying the donor (amino) or acceptor (pyranone) moieties, or by extending the π-conjugated system, chemists can synthesize a range of fluorophores with tailored emission colors and properties. mdpi.com For instance, fusing the aminopyranone core with other aromatic systems, such as indoles, has been shown to produce fluorophores with high quantum yields and large Stokes shifts, covering the blue to green portions of the visible spectrum. nih.gov
Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The D-A characteristics of aminopyranone derivatives make them promising candidates for use in organic electronics. Their ability to emit light efficiently upon electrical excitation is a key requirement for emitter materials in Organic Light-Emitting Diodes (OLEDs). The development of pyranone-based chromophores has been explored for this purpose, with some derivatives showing potential as emitters in OLED devices. nih.gov
Furthermore, the ordered packing of D-A molecules in the solid state can facilitate charge transport, a critical property for the semiconductor layer in Organic Field-Effect Transistors (OFETs). Materials derived from pyran-2-ones, such as fused thienopyranone scaffolds, have been investigated for their applications in OFETs. nih.govresearchgate.net The performance of these devices is highly dependent on the molecular structure, which influences the material's charge carrier mobility and stability. While direct application of this compound in OFETs is an area for future research, related D-A systems based on diketopyrrolopyrrole (DPP) and pyridine (B92270) have demonstrated significant potential as n-type semiconductors for stretchable OFETs. researchgate.net
Development of Advanced Materials with Tunable Optoelectronic Properties
A key advantage of using this compound and related compounds as building blocks is the ability to systematically tune their optoelectronic properties. The electronic behavior of these D-A molecules is governed by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between these orbitals, the HOMO-LUMO gap, determines the absorption and emission wavelengths of the material.
This tuning can be achieved through several strategies:
Modification of the Donor/Acceptor Strength: Altering the substitution on the amino group (e.g., alkylation) or modifying the pyranone ring can change the electron-donating or -accepting strength, thereby modulating the HOMO-LUMO gap.
Substitution at the 6-Position: The nature of the substituent at the 6-position, in this case, an isopropyl group (propan-2-YL), can influence the molecule's solubility, solid-state packing, and electronic properties. Varying this group provides another handle for fine-tuning the material's characteristics for specific applications like printed electronics.
This high degree of tunability allows for the rational design of advanced materials with precisely controlled colors for OLEDs, optimized energy levels for efficient charge transport in OFETs, and specific environmental sensitivity for use in sensors.
Q & A
Q. What green synthesis methods are suitable for preparing 3-amino-6-(propan-2-yl)-2H-pyran-2-one derivatives?
A microwave-assisted "one-pot" protocol can be employed, as demonstrated for structurally analogous 2H-pyran-2-ones. This method minimizes solvent use and reaction time while achieving yields >70% by optimizing microwave power (150–200 W) and reaction duration (15–30 min). Control experiments should verify the absence of side products via TLC or HPLC .
Q. How can spectroscopic techniques differentiate this compound from its analogs?
Key characterization steps include:
- NMR : The amino group at position 3 shows a singlet at δ 5.8–6.2 ppm (¹H), while the isopropyl group at position 6 exhibits split signals (δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH).
- IR : A strong C=O stretch at 1680–1720 cm⁻¹ and N–H bending at 1550–1600 cm⁻¹ confirm the pyranone core and amino substitution.
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 182.0947) validate the molecular formula .
Q. What reactivity patterns are observed in this compound under [4+2] cycloadditions?
The electron-deficient pyranone ring undergoes regioselective Diels-Alder reactions with electron-rich dienes. For example, reaction with furan derivatives at 80°C in toluene yields bicyclic adducts with >90% regioselectivity. Computational modeling (DFT) can predict reaction sites by analyzing frontier molecular orbitals .
Q. What safety protocols are critical for handling this compound?
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Work under fume hoods to avoid inhalation of fine particles.
- Store in airtight containers at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can microwave-assisted synthesis of this compound be optimized for scalability?
Perform a Design of Experiments (DoE) to evaluate factors like microwave power, solvent polarity, and catalyst loading. Response surface methodology (RSM) can identify optimal conditions. For example, a 20% increase in catalyst (e.g., K₂CO₃) reduces reaction time by 40% without compromising yield .
Q. How do structural modifications of this compound affect its bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Amino group substitution : Acylation (e.g., benzoylation) enhances antimicrobial activity (MIC 8–16 µg/mL against S. aureus).
- Isopropyl chain elongation : Increasing alkyl chain length improves lipophilicity and antitumor potency (IC₅₀ reduction from 50 µM to 12 µM in MCF-7 cells).
- Ring saturation : Dihydro derivatives show reduced HIV protease inhibition (Ki increases from 0.8 nM to 15 nM) .
Q. How can contradictions in spectral data for this compound derivatives be resolved?
Conflicting NMR signals (e.g., overlapping peaks for CH₃ groups) can be addressed via:
Q. What mechanisms underlie the antitumor activity of this compound derivatives?
In vitro studies suggest dual pathways:
- Apoptosis induction : Caspase-3 activation (2.5-fold increase in HeLa cells at 10 µM).
- ROS generation : Intracellular ROS levels rise by 60% within 4 hours, leading to mitochondrial membrane depolarization. Validate via flow cytometry with Annexin V/PI staining and JC-1 dye .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability assays (HPLC monitoring) show:
- Acidic conditions (pH 2–4) : Rapid hydrolysis (t₁/₂ = 2 h) via ring-opening to form β-ketoamide intermediates.
- Neutral/basic conditions (pH 7–9) : Stable for >48 h. Buffer solutions (e.g., PBS) with 0.1% BSA are recommended for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
